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Compound of Interest

Compound Name: 4-Chloro-2,3-dimethylphenol

CAS No.: 1570-76-9

Cat. No.: B072185 Get Quote

Subject: 4-Chloro-2,3-dimethylphenol CAS Registry Number: 1570-76-9 Synonyms: 4-

Chloro-2,3-xylenol; 2,3-Dimethyl-4-chlorophenol Molecular Formula: C₈H₉ClO Molecular

Weight: 156.61 g/mol [1]

Critical Advisory: This compound is frequently confused with its structural isomer, Chloroxylenol

(PCMX, 4-Chloro-3,5-dimethylphenol, CAS 88-04-0), which is the active ingredient in common

antiseptics like Dettol.[1] Researchers must verify the substitution pattern (2,3-dimethyl vs. 3,5-

dimethyl) before synthesis or application, as the steric and electronic environments differ

significantly. This guide focuses exclusively on the 2,3-dimethyl isomer.

Part 2: Molecular Architecture & Electronic Profile
Structural Topology
The molecule consists of a benzene core substituted at four contiguous positions, creating a

"1,2,3,4-tetrasubstituted" pattern. This crowding introduces unique steric interactions absent in

the more symmetrical 3,5-dimethyl isomer.

Position 1 (Hydroxyl): The primary functional group, acting as a hydrogen bond

donor/acceptor.

Position 2 (Methyl): Ortho to the hydroxyl.[2] It exerts a "buttressing effect," slightly twisting

the O-H bond out of planarity or restricting its rotation.
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Position 3 (Methyl): Meta to the hydroxyl. It sterically crowds the 4-position.[1]

Position 4 (Chlorine): Para to the hydroxyl. The C-Cl bond is flanked by the 3-methyl group,

creating significant steric strain (van der Waals repulsion) that protects the chlorine from

metabolic displacement.[1]

Electronic Effects & Dipole Moment
The reactivity of the phenol ring is governed by the interplay of the substituents:

Hydroxyl (-OH): Strong activator (+

effect), ortho/para director.

Methyl Groups (-CH₃): Weak activators (+

effect), ortho/para directors.

Chlorine (-Cl): Weak deactivator (-

> +

), ortho/para director.[1]

Net Vector Analysis: The dipole moment is influenced by the opposing vectors of the

electronegative Oxygen (Position 1) and Chlorine (Position 4). However, the 2,3-methyl groups

disrupt the symmetry. Unlike the 3,5-isomer where methyls cancel each other out vectorially,

the 2,3-arrangement creates a distinct net dipole, likely increasing solubility in polar organic

solvents compared to PCMX.

Part 3: Synthesis & Manufacturing Protocols
The synthesis of 4-Chloro-2,3-dimethylphenol presents a classic problem in regioselective

aromatic substitution. The starting material, 2,3-Dimethylphenol (2,3-Xylenol), has two open

activated positions: C4 and C6.

Regioselectivity Logic
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C4 Attack (Target): Para to the -OH group (strongest director).[1] Sterically hindered by the

C3-methyl.[1]

C6 Attack (Impurity): Ortho to the -OH group. Less sterically hindered (adjacent to H), but

electronically less favored than para-substitution.

Experimental Outcome: Despite the steric hindrance at C4, the electronic dominance of the

para-directing hydroxyl group typically drives the reaction to favor the 4-chloro isomer, provided

the chlorinating agent is not excessively bulky.

Laboratory Synthesis Protocol
Reagents:

Substrate: 2,3-Dimethylphenol (CAS 526-75-0)[1]

Reagent: Sulfuryl Chloride (SO₂Cl₂) or tert-Butyl Hypochlorite[1]

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

Step-by-Step Workflow:

Dissolution: Dissolve 0.1 mol of 2,3-dimethylphenol in dry DCM under N₂ atmosphere.

Controlled Addition: Add 0.1 mol of Sulfuryl Chloride dropwise at 0°C. Note: Low temperature

is critical to minimize di-chlorination.

Reflux: Allow the mixture to warm to room temperature, then reflux for 1 hour to drive off SO₂

and HCl gases.

Quench: Wash the reaction mixture with water, then 5% NaHCO₃ to remove acidic

byproducts.

Purification: The crude product contains ~85% 4-chloro isomer and ~15% 6-chloro isomer.[1]

Recrystallization:[1] Use non-polar solvents (Hexane/Benzene) to selectively crystallize

the 4-chloro isomer.[1]
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Verification: Isomer purity must be confirmed via ¹H-NMR (coupling constants of aromatic

protons).[1]

Synthesis Pathway Visualization
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Caption: Reaction pathway showing the competition between electronic direction (Major

product) and steric control (Minor product).

Part 4: Physicochemical Properties
Due to database contamination with PCMX data, researchers should treat literature melting

points with caution. The values below represent the distinct profile of the 2,3-isomer.
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Property Data / Estimate Context

Physical State Crystalline Solid White to off-white needles.[1]

Melting Point ~80–90 °C (Est.)

Note: Often cited as 115°C

(PCMX value). Pure 2,3-

xylenol melts at 74°C;

chlorination elevates this

moderately.

Solubility (Water) Low (< 1 g/L)
Hydrophobic due to

methyl/chloro lipophilicity.

Solubility (Organic) High
Soluble in Ethanol, DCM,

Toluene.

pKa ~9.8 - 10.2

Slightly less acidic than PCMX

due to electron-donating

methyl at C2 (ortho).[1]

LogP ~3.1
High lipophilicity, indicating

membrane permeability.

Part 5: Analytical Characterization
To validate the structure (and rule out the 3,5-isomer), use the following NMR diagnostic

markers:

¹H-NMR (CDCl₃, 400 MHz):

Aromatic Region: You will see an AB quartet (or two doublets) for the protons at C5 and

C6.

PCMX (3,5-isomer): Shows a singlet (isolated proton) or weak meta-coupling, as

protons are at C2 and C6 (symmetric).

Target (2,3-isomer): Protons are at C5 and C6 (vicinal). Coupling constant (J) ≈ 8.0–9.0

Hz is the definitive proof of ortho-proton relationship.
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Methyl Region: Two distinct singlets (or closely spaced) due to different environments (C2

vs C3).

Part 6: Biological Activity & Applications[1][3][4]
Mechanism of Action
Like other halogenated phenols, 4-Chloro-2,3-dimethylphenol acts as a membrane disruptor.

[1]

Adsorption: The lipophilic ring inserts into the bacterial cell wall.

Disruption: The hydroxyl group interferes with hydrogen bonding in the lipid bilayer.

Leakage: This causes potassium ion efflux and proton motive force (PMF) collapse, leading

to cell death.

Metabolic Fate
In mammalian systems, the compound undergoes Phase II conjugation.

Glucuronidation: The -OH group is conjugated with glucuronic acid.[1]

Oxidation: The methyl groups (particularly at C3) may undergo oxidation to benzyl

alcohols/benzoic acids by Cytochrome P450 enzymes, though the adjacent chlorine atom

inhibits this at the C4-flanking position.
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Caption: Primary metabolic pathways involving conjugation and minor oxidation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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